Cas no 1314972-32-1 (1-(4-Chloro-3,5-dimethylphenyl)ethanol)
1-(4-Chloro-3,5-dimethylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-3,5-dimethylphenyl)ethanol
- 1-(4-CHLORO-3,5-DIMETHYLPHENYL)ETHAN-1-OL
- 1-(4-Chloro-3,5-dimethylphenyl)ethanol
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- MDL: MFCD11520987
- Inchi: 1S/C10H13ClO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5,8,12H,1-3H3
- InChI Key: DAXWKGHSAYNCRF-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=C1C)C(C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 137
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2
1-(4-Chloro-3,5-dimethylphenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427089-1 g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol |
1314972-32-1 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB427089-5 g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol |
1314972-32-1 | 5g |
€1,123.50 | 2022-03-24 | ||
| abcr | AB427089-1g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol; . |
1314972-32-1 | 1g |
€215.70 | 2024-04-19 | ||
| abcr | AB427089-5g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol; . |
1314972-32-1 | 5g |
€637.10 | 2024-04-19 | ||
| Aaron | AR01ESVQ-1g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol |
1314972-32-1 | 95% | 1g |
$248.00 | 2025-02-12 | |
| Aaron | AR01ESVQ-5g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol |
1314972-32-1 | 95% | 5g |
$745.00 | 2025-02-12 | |
| Ambeed | A504672-1g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol |
1314972-32-1 | 97% | 1g |
$441.0 | 2024-04-24 | |
| abcr | AB427089-250mg |
1-(4-Chloro-3,5-dimethylphenyl)ethanol; . |
1314972-32-1 | 250mg |
€141.70 | 2024-04-19 | ||
| abcr | AB427089-10g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol; . |
1314972-32-1 | 10g |
€1044.20 | 2024-04-19 | ||
| abcr | AB427089-25g |
1-(4-Chloro-3,5-dimethylphenyl)ethanol; . |
1314972-32-1 | 25g |
€1999.20 | 2024-04-19 |
1-(4-Chloro-3,5-dimethylphenyl)ethanol Suppliers
1-(4-Chloro-3,5-dimethylphenyl)ethanol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(4-Chloro-3,5-dimethylphenyl)ethanol
Comprehensive Analysis of 1-(4-Chloro-3,5-dimethylphenyl)ethanol (CAS No. 1314972-32-1): Properties, Applications, and Industry Trends
1-(4-Chloro-3,5-dimethylphenyl)ethanol (CAS No. 1314972-32-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated dimethylphenyl derivative belongs to the family of aromatic alcohols, characterized by a hydroxyl group attached to a benzene ring substituted with chloro and methyl groups. The compound's molecular formula C10H13ClO and molecular weight 184.66 g/mol make it an interesting candidate for intermediate synthesis.
Recent studies highlight the growing demand for halogenated aromatic compounds in drug discovery, particularly for developing selective enzyme inhibitors and receptor modulators. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring creates unique electronic properties that influence reactivity patterns. Researchers are particularly interested in how these steric and electronic effects impact the compound's behavior in nucleophilic substitution reactions and oxidation-reduction processes.
The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)ethanol typically involves Grignard reactions or reduction of corresponding ketones, with current optimization focusing on green chemistry principles to reduce environmental impact. Analytical characterization using HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), a critical parameter for pharmaceutical applications. Thermal analysis reveals a melting point range of 89-92°C, with good stability under standard storage conditions.
In material science, this compound serves as a building block for liquid crystal materials and advanced polymers. The asymmetric carbon center introduces chirality, making it valuable for developing optically active materials. Recent patent literature describes its utility in creating photoalignment layers for display technologies, where the chloro-dimethyl substitution pattern enhances light stability.
From a commercial perspective, CAS 1314972-32-1 has seen growing interest in custom synthesis markets, with manufacturers offering gram-to-kilogram scale production. Quality control protocols emphasize residual solvent analysis and heavy metal screening to meet pharmaceutical standards. The compound's logP value of 2.8 suggests favorable lipophilicity for biological applications, though researchers must consider potential metabolic stability issues during drug development.
Emerging applications include its use as a precursor for biodegradable surfactants and ionic liquids, responding to industry demands for sustainable chemistry solutions. The chloro-alcohol moiety allows for diverse functionalization, enabling creation of ether derivatives or ester conjugates through straightforward synthetic routes. Computational chemistry studies predict favorable ADME properties, though experimental validation remains ongoing.
Safety assessments indicate that proper personal protective equipment should be used when handling this compound, particularly chemical-resistant gloves and eye protection. While not classified as highly hazardous, standard laboratory precautions for organic compounds apply. Storage recommendations suggest keeping the material in amber glass containers under inert atmosphere to prevent potential oxidative degradation.
The global market for fine chemicals like 1-(4-Chloro-3,5-dimethylphenyl)ethanol shows steady growth, driven by expanding contract research organizations and specialty chemical demands. Analytical method development for this compound frequently employs UHPLC techniques with photodiode array detection to ensure accurate quantification. Recent process chemistry improvements have reduced typical production costs by 15-20%, enhancing commercial viability.
Future research directions may explore the compound's potential in catalysis as a ligand precursor or its incorporation into metal-organic frameworks. The structure-activity relationships of derivatives continue to be investigated for various biological targets, particularly in central nervous system applications. Environmental fate studies are underway to better understand its biodegradation pathways and ecotoxicological profile.
For researchers sourcing this material, key considerations include certificate of analysis requirements, stable isotope labeling options, and available custom purity grades. The compound's spectral data (IR, NMR, MS) has been comprehensively documented in recent chemical literature, facilitating identification and quality verification. Current pricing trends reflect typical small-volume specialty chemical economics, with bulk discounts available from major suppliers.
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